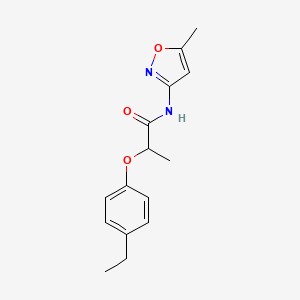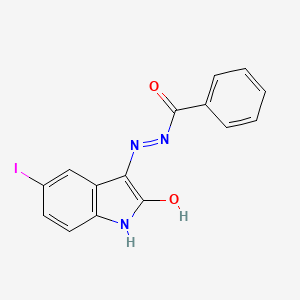![molecular formula C18H23N3O3 B6045570 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been shown to increase the levels of acetylcholine in the brain, which is involved in memory and learning.
Advantages and Limitations for Lab Experiments
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been shown to have good solubility in water and other solvents. However, one of the limitations of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine is its stability. It has been shown to degrade over time, which can affect its potency and efficacy.
Future Directions
There are several future directions for 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine research. One area of research is the development of more stable analogs of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine that can be used for therapeutic applications. Another area of research is the investigation of the potential use of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to understand the long-term effects of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine and its potential side effects.
Synthesis Methods
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine can be synthesized using various methods. One of the commonly used methods involves the condensation of 4-methoxybenzylamine with 3-(1H-pyrazol-4-yl)propanoic acid, followed by the cyclization of the resulting intermediate with morpholine. Another method involves the reaction of 4-methoxybenzaldehyde with 3-(1H-pyrazol-4-yl)propanoyl chloride, followed by the addition of morpholine.
properties
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-(1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-5-2-14(3-6-16)10-17-13-21(8-9-24-17)18(22)7-4-15-11-19-20-12-15/h2-3,5-6,11-12,17H,4,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQAYGHYSIRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)

![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)
methanone](/img/structure/B6045552.png)


![3-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045573.png)
![1-(4-chlorobenzyl)-N-[3-(3-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045581.png)
